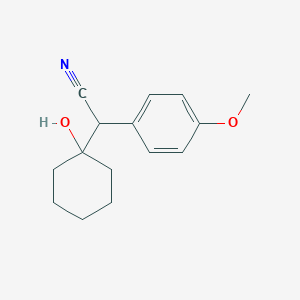

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Übersicht

Beschreibung

Synthesis Analysis

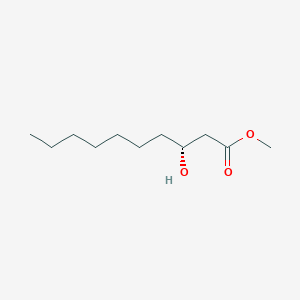

The synthesis of related acetonitrile compounds often involves reactions under specific conditions to achieve desired structural features. For instance, a concise synthesis method using o-quinone methides generated from 2-(1-tosylalkyl)phenols and trimethylsilyl cyanide under basic conditions has been developed, showcasing the versatility in synthesizing hydroxyphenyl acetonitriles (Wu et al., 2014). Another method involves acetylation of hydroxy groups and subsequent reactions leading to the formation of compounds with cyclohexyl acetate structures (Mantelingu et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds can be characterized using techniques such as X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was elucidated, revealing the cyclohexane ring adopts a chair conformation, and the structure exhibits intermolecular hydrogen bonds (Mantelingu et al., 2007).

Chemical Reactions and Properties

Various chemical reactions can be employed to modify or utilize 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. For example, the transformation of hydroxyphenyl acetonitriles into benzofuranones via specific reactions highlights the compound's reactivity and utility in synthetic chemistry (Wu et al., 2014).

Physical Properties Analysis

The physical properties of such compounds can be significantly influenced by their molecular structure. The determination of crystal class, cell parameters, and conformation within the crystal structure provides essential insights into the physical characteristics and stability of these molecules (Mantelingu et al., 2007).

Wissenschaftliche Forschungsanwendungen

Photochemical Reactions

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has been studied in the context of photochemical reactions. In one study, photoexcitation of contact charge-transfer pairs of 1-arylcyclohexenes, including derivatives with 4-methoxyphenyl, in acetonitrile resulted in the formation of various products such as epoxy-arylcyclohexanes, indicating a potential application in the synthesis of complex organic compounds (Kojima, Sakuragi, & Tokumaru, 1987).

Antitumor Compounds Synthesis

Another research application involves the synthesis of antitumor compounds. A study demonstrated the oxidation of 2-methoxyphenols, similar in structure to the subject compound, to produce various cyclic compounds. This highlights its potential use in developing new antitumor agents (Wells, Lowe, & Stevens, 2000).

Solvolysis Reactions

The compound's derivatives have been used in studying solvolysis reactions. One study explored the nucleophilic addition of water to a tertiary allylic carbocation derivative, showing its utility in understanding complex organic reaction mechanisms (Jia, Ottosson, Zeng, & Thibblin, 2002).

Crystal Structure Analysis

In crystallography, a derivative of this compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, was synthesized and its structure was analyzed using X-ray crystallography. This work contributes to the broader understanding of molecular structures and interactions (Mantelingu, Kavitha, Rangappa, Naveen, Sridhar, & Prasad, 2007).

Aromatic Substitution

The compound has been used in studies focusing on aromatic substitution reactions. For example, the preparation of indolenines via nucleophilic aromatic substitution using 2-(2-Methoxyphenyl)acetonitrile derivatives was reported, showing its relevance in synthesizing complex organic molecules (Huber, Roesslein, & Gademann, 2019).

Eigenschaften

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYJSBPNAIDUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257342 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

CAS RN |

93413-76-4, 131801-69-9 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

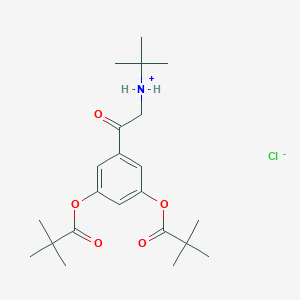

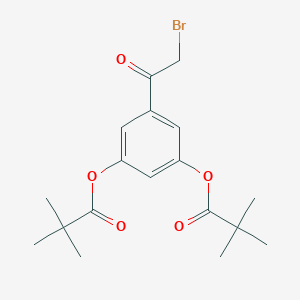

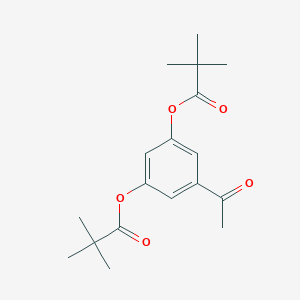

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)